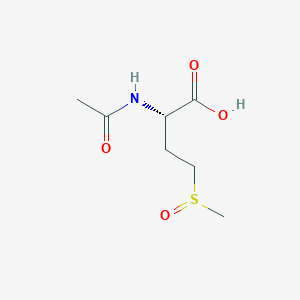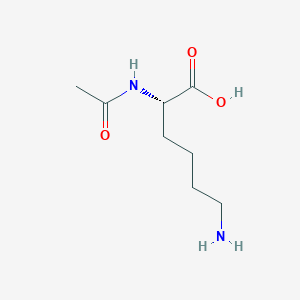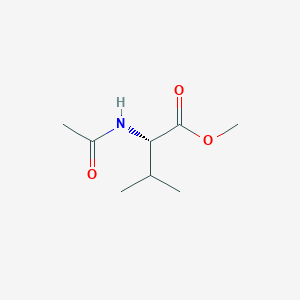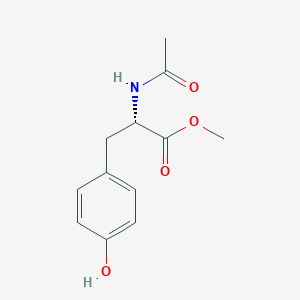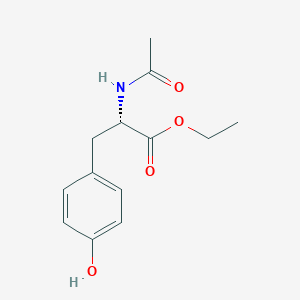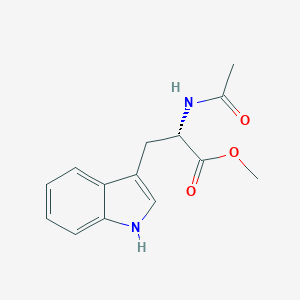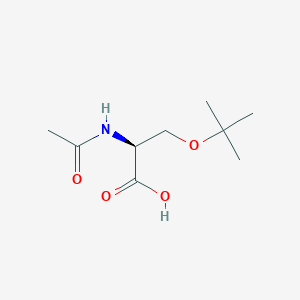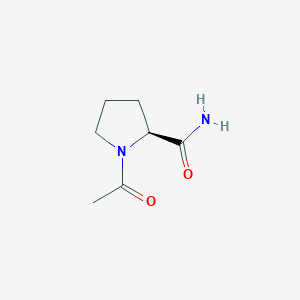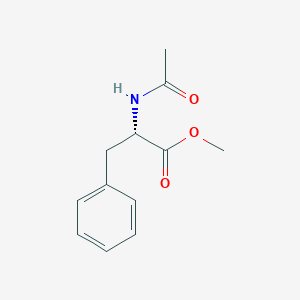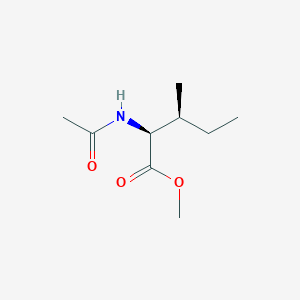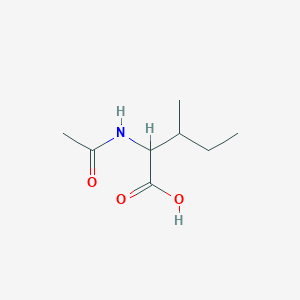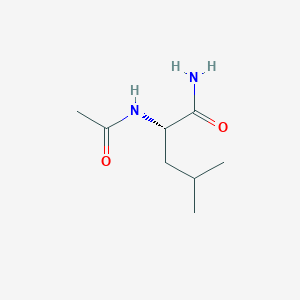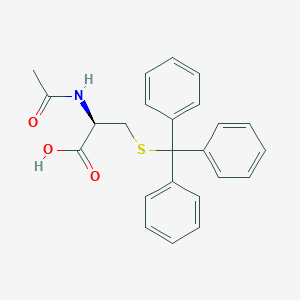
Ac-Cys(Trt)-OH
Vue d'ensemble
Description
“Ac-Cys(Trt)-OH” refers to a cysteine molecule that has been acetylated at the N-terminus and has a trityl (Trt) protecting group . The Trt group is highly hydrophobic and may not be completely removed during final TFA cleavage .
Synthesis Analysis
The synthesis of “Ac-Cys(Trt)-OH” involves the use of protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Molecular Structure Analysis
The molecular structure of “Ac-Cys(Trt)-OH” is determined by the cysteine molecule, the acetyl group at the N-terminus, and the trityl protecting group . Theoretical conformational analysis indicates that peptides containing this molecule can form compactly folded conformations .Chemical Reactions Analysis
The chemical reactions involving “Ac-Cys(Trt)-OH” primarily concern the protection and deprotection of the cysteine thiol group . These reactions are crucial in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .Applications De Recherche Scientifique
Application Summary
Cysteine protecting groups, such as “Ac-Cys(Trt)-OH”, have enabled a vast array of peptide and protein chemistry over the last several decades . They are used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Methods of Application
Protecting group chemistry for the cysteine thiol group involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . For example, the 3,4-dimethylbenzyl (DMB) Cys protecting group was developed as an alternative to Mob for the synthesis of large peptides using Boc SPPS . DMB is noticeably more stable to TFA than Mob, with only 0.2% deprotection observed under 50% TFA in DCM for 23 h at 24 °C .
Results or Outcomes
The use of cysteine protecting groups has facilitated the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It has also enabled peptide/protein labelling in vitro and in vivo .
Neural Stem Cell Growth
Application Summary
A novel peptide sequence based on the Ile-Lys-Val-Ala-Val, or IKVAV, sequence: Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys, similar to “Ac-Cys(Trt)-OH”, was developed to support long-term human neural stem/progenitor cell (hNSC) attachment and growth .
Methods of Application
This short peptide sequence was developed to solve the problem of supporting long-term hNSC attachment and growth . When conjugated to poly (ethylene glycol) hydrogels, this short peptide benefited hNSC attachment and proliferation on the surface of hydrogels and promoted cell migration inside the hydrogels .
Results or Outcomes
This novel short peptide shows great promise in artificial niche development for supporting hNSC culture in vitro and in vivo and for promoting hNSC transplantation in future clinical therapy .
Chemoselective Pd-Catalyzed Prenylation of Cysteine
Application Summary
The prenylation of peptides and proteins is an important post-translational modification observed in vivo . A method has been developed that allows the allylation of Cys-containing peptides and proteins with complete chemoselectivity and high n/i regioselectivity .
Methods of Application
The Pd-catalyzed Tsuji−Trost allylation with a Pd/BIPHEPHOS catalyst system is used for this process . This method produces the natural n-prenyl-thioether bond . In addition, a variety of biophysical probes such as affinity handles and fluorescent tags can be introduced into Cys-containing peptides and proteins .
Results or Outcomes
This method has enabled the attachment of affinity tags, fluorophores, click handles, or PET tracers to Cys-containing peptides and proteins . It has also allowed peptides containing two cysteine residues to be stapled or cyclized using homobifunctional allylic carbonate reagents .
Bioimaging in Vivo
Application Summary
The CBT-Cys click reaction has been used for optical bioimaging in vivo . This method allows for the tracking of biological processes in real time .
Methods of Application
The CBT-Cys click reaction involves the use of a CBT-Cys BLI probe for long-term tracing . This method is particularly useful for tracking biological processes over extended periods of time .
Results or Outcomes
The use of the CBT-Cys click reaction for optical bioimaging in vivo has allowed for the long-term tracing of biological processes . This has provided valuable insights into these processes and has potential applications in various fields of biological research .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPASSMLHHOIF-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Cys(Trt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



